molecular formula C15H19NO B5367446 N,N-diallyl-2-(3-methylphenyl)acetamide

N,N-diallyl-2-(3-methylphenyl)acetamide

Cat. No.: B5367446
M. Wt: 229.32 g/mol
InChI Key: PQQFZVBLKHKXQM-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(3-methylphenyl)acetamide is an acetamide derivative featuring a 3-methylphenyl group at the C2 position and diallyl substituents on the nitrogen atom. Acetamides with aromatic and aliphatic substituents are widely studied for their biological activity, coordination chemistry, and structural diversity .

Properties

IUPAC Name

2-(3-methylphenyl)-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-4-9-16(10-5-2)15(17)12-14-8-6-7-13(3)11-14/h4-8,11H,1-2,9-10,12H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQFZVBLKHKXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Crystalline Properties

The meta-substitution pattern on the phenyl ring (3-methyl group) is critical in determining solid-state geometry. For example:

  • N-(3-methylphenyl)-2,2,2-trichloro-acetamide (3MPTCA) crystallizes in a monoclinic system with one molecule per asymmetric unit, while N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (35DMPTCA) has two molecules per unit due to steric effects .

Table 1: Crystallographic Parameters of Selected Acetamides

Compound Crystal System Space Group Molecules/Unit Reference
3MPTCA Monoclinic P21/c 1
35DMPTCA Monoclinic P21/c 2
N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide Monoclinic P21/c 8

Table 2: Bioactivity of Selected Acetamides

Compound Bioactivity (Protection Time) Key Feature Reference
N,N-Diethyl-2-(3-methylphenyl)acetamide 4.5 hours (mosquito repellent) 3-methyl substituent
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Antimicrobial (R2,2(8) H-bond motif) Dichlorophenyl + thiazole
Physicochemical Properties
  • N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide () has a logP of 3.52 , indicating moderate lipophilicity. The diallyl groups in N,N-diallyl-2-(3-methylphenyl)acetamide may increase logP further, enhancing membrane permeability but reducing aqueous solubility .
  • Hydrogen bonding capacity (e.g., N–H···O/N interactions in ) is critical for stability. The absence of an N–H group in N,N-diallyl derivatives may limit such interactions, affecting crystallization .

Table 3: Physicochemical Comparison

Compound Molecular Weight logP Hydrogen Bond Donors Reference
N,N-Diethyl-2-(3-methylphenyl)acetamide 219.3 ~3.0 0
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide 257.3 3.52 1

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